![molecular formula C19H13N3O3 B2995111 N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1206990-10-4](/img/structure/B2995111.png)
N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
Scientific Research Applications
Crystal Structure and Polymorphism
The crystal structure of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives have been extensively studied. These compounds exhibit anti conformations about the C-N bond, with the amide O atom being trans- or cis-related to the pyran ring's O atom. One such derivative, 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, displays polymorphism, crystallizing in different space groups, and forming a hemihydrate in certain conditions, showcasing the structural versatility and potential for diverse applications in crystal engineering and pharmaceutical formulation (Reis et al., 2013).
Synthesis and Coordination Chemistry
Novel organic ligands based on the 4-oxo-4H-chromene structure have been synthesized, leading to the development of copper(II), cobalt(II), and nickel(II) complexes. These complexes have shown unique coordination geometries and potential applications in materials science and catalysis (Myannik et al., 2018).
Novel Probe for Metal Ion Detection
A coumarin-pyrazolone probe was synthesized for the detection of Cr3+ ions, demonstrating significant quenching of fluorescence upon binding. This probe's ability to detect Cr3+ ions in living cells highlights its potential for environmental monitoring and biological applications (Mani et al., 2018).
Supramolecular Structure Analysis
The study of the supramolecular structures of certain chromene derivatives has provided insights into the intermolecular interactions that govern the assembly of molecules in the solid state. These findings are relevant for the design of molecular materials with specific properties (Padilla-Martínez et al., 2011).
Microbial Activity Studies
Derivatives of 2-oxo-2H-chromene-3-carbohydrazide have been investigated for their antimicrobial activity, demonstrating potential as novel therapeutic agents (Mostafa et al., 2013).
Antineoplastic Activity
The synthesis and evaluation of novel 2-oxo-2H-chromenylpyrazolecarboxylates have revealed their potential antineoplastic activities, highlighting the therapeutic applications of chromene derivatives in cancer treatment (Kumar et al., 2013).
Future Directions
The future directions for research on “N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide” could involve further exploration of its synthesis, chemical reactions, and biological activities. The development of novel pyrazoles has been suggested due to their broad range of chemical and biological properties . Further studies could also focus on the potential therapeutic applications of these compounds .
properties
IUPAC Name |
4-oxo-N-[4-(1H-pyrazol-5-yl)phenyl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-16-11-18(25-17-4-2-1-3-14(16)17)19(24)21-13-7-5-12(6-8-13)15-9-10-20-22-15/h1-11H,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFHJVKIRYHCKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-pyrazol-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide |
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